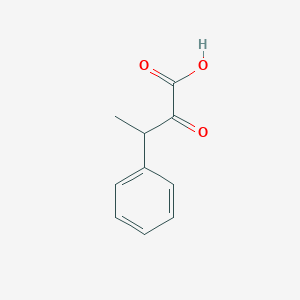

2-Oxo-3-phenylbutanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

2-oxo-3-phenylbutanoic acid |

InChI |

InChI=1S/C10H10O3/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) |

InChI Key |

AXLLOSUYAVXOIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxo 3 Phenylbutanoic Acid

Conventional Chemical Synthesis Routes

Traditional methods for synthesizing 2-oxo-3-phenylbutanoic acid often involve well-established organic reactions, providing reliable, albeit sometimes lengthy, pathways to the target molecule.

Alkylation of Phenylpyruvic Acid and Related α-Keto Acids

A primary and effective method for the synthesis of this compound is the C-alkylation of phenylpyruvic acid. epo.org This process involves the reaction of phenylpyruvic acid with an alkylating agent, such as methyl iodide, in the presence of a base. epo.org The reaction proceeds by forming a dianion of the phenylpyruvic acid in a protic solvent, which effectively inhibits side reactions like O-alkylation and condensation, leading to a high yield of the desired C-alkylated product. epo.org The use of a sodium hydroxide (B78521) solution facilitates the formation of the sodium salt of phenylpyruvic acid, which then reacts with the alkylating agent. epo.org

Several examples illustrate this method's versatility, with yields varying based on the specific reaction conditions, including the base, solvent, and reaction time. For instance, using sodium hydroxide and methyl iodide in water can produce this compound in yields up to 69%. epo.org The use of different solvent systems, such as ethanol, t-butyl alcohol, 1,4-dioxane, and acetonitrile, also influences the reaction's outcome, with yields for this compound reported to be in the range of 57% to 70%. epo.org The formation of a by-product, 2-oxo-3-methyl-3-phenylbutanoic acid, can occur, particularly with certain solvent choices. epo.org

Table 1: Alkylation of Phenylpyruvic Acid for the Synthesis of this compound epo.org

| Starting Material | Reagents | Solvent | Reaction Time | Yield of this compound (%) |

|---|---|---|---|---|

| Phenylpyruvic acid | NaOH, Methyl iodide | Water | 9 hours | 69 |

| Phenylpyruvic acid | NaOH, Methyl iodide | Ethanol | 8 hours | 69 |

| Sodium phenylpyruvate | NaOH, Methyl iodide | Methanol | 24 hours | 85 (as sodium salt) |

| Phenylpyruvic acid | NaOH, Methyl iodide | t-Butyl alcohol | 9 hours | 57 |

| Phenylpyruvic acid | NaOH, Methyl iodide | 1,4-Dioxane | Not specified | 70 |

| Phenylpyruvic acid | NaOH, Methyl iodide | Acetonitrile | Not specified | 65 |

Condensation-Based Approaches

Condensation reactions provide another avenue for the synthesis of this compound and its derivatives. One such method involves the condensation of benzaldehyde (B42025) with glycine (B1666218) derivatives to form a phenylazlactone, which is subsequently hydrolyzed to yield phenylpyruvic acid, a direct precursor. wikipedia.org Another approach is the aldol (B89426) condensation of glyoxylic acid and o-nitroacetophenone to produce an intermediate that can be further processed. semanticscholar.org

The Knoevenagel condensation of ethyl acetoacetate (B1235776) with benzaldehyde, catalyzed by a base like sodium ethoxide, is a known method for producing related structures like ethyl 3-oxo-2-phenylbutanoate. While not a direct synthesis of this compound, this highlights the utility of condensation reactions in building the core structure.

Oxidative Strategies for Precursor Conversion

Oxidative methods can be employed to convert suitable precursors into this compound. For instance, a multi-step synthesis can involve the Friedel-Crafts acylation of a starting compound, followed by reaction with a cyanoacetate. google.com The resulting intermediate is then oxidized and treated with an alkali to form a salt, which is subsequently decarboxylated in the presence of an acid to yield the final 2-oxo-phenylbutanoic acid derivative. google.com

The oxidation of 4-oxo-4-phenylbutanoic acid using oxidizing agents like tripropylammonium (B8586437) fluorochromate or benzimidazolium fluorochromate in the presence of a catalyst can lead to the formation of benzoic acid, indicating the cleavage of the carbon chain under these conditions. derpharmachemica.comscholarsresearchlibrary.com While this specific reaction does not yield the target molecule, it demonstrates the principle of using oxidation in the synthesis of related aromatic acids.

Catalytic Synthesis of this compound

Catalytic methods offer the potential for more efficient and selective syntheses of this compound, often under milder reaction conditions compared to conventional routes.

Transition Metal-Catalyzed Routes

Transition metal catalysis has been explored for the synthesis of α-keto acids. A known method involves the double carbonylation of benzyl (B1604629) halides using a cobalt carbonyl catalyst. epo.org However, this approach can suffer from low yields and selectivity, and is limited by the range of suitable starting materials. epo.org Palladium-catalyzed coupling reactions are also widely used in organic synthesis and could potentially be adapted for the construction of the this compound framework. google.com More recent advancements in transition metal-catalyzed reactions, such as those involving rhodium, ruthenium, and cobalt, have focused on the synthesis of various heterocyclic compounds and could inspire new routes to α-keto acids. rsc.org

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral bifunctional organocatalysts, such as quinine-derived thioureas, have been shown to be effective in the conjugate addition of 1,3-dicarbonyl compounds to β,γ-unsaturated α-ketoesters. semanticscholar.org This type of reaction, which can proceed with good enantioselectivity, offers a promising strategy for the stereoselective synthesis of chiral molecules related to this compound. semanticscholar.org Proline-derived organocatalysts have also been successfully used in the enantioselective synthesis of related α-keto acids, demonstrating the potential of organocatalysis in this area.

Enantioselective Synthesis of this compound

Enantioselective synthesis is pivotal for producing specific stereoisomers of this compound. This is achieved by employing techniques that favor the formation of one enantiomer over the other.

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively used in the synthesis of chiral α-keto acids. The auxiliary, being chiral itself, creates a diastereomeric intermediate that biases the approach of reagents to one face of the molecule. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

Commonly used chiral auxiliaries include oxazolidinones, camphor-derived auxiliaries, and pseudoephedrine. wikipedia.orgacs.org For instance, oxazolidinones, popularized by David A. Evans, can control the stereochemistry of alkylation reactions to form α-substituted carboxylic acids. wikipedia.org Similarly, camphor-derived auxiliaries have demonstrated high diastereoselectivity in the reduction of α-keto esters. acs.org The choice of auxiliary and reaction conditions can be tailored to obtain the desired enantiomer. nih.gov For example, the use of cis-1-arylsulfonamido-2-indanols as chiral auxiliaries in the reduction of α-keto esters has shown high diastereoselectivities. nih.gov The auxiliary can then be removed under mild basic conditions and recovered for reuse. nih.gov

A variety of chiral auxiliaries have been developed and applied in the asymmetric synthesis of α-hydroxy acids, which are precursors to or can be derived from α-keto acids. These include:

8-phenylmenthol : Introduced by E.J. Corey in 1975. wikipedia.org

Mandelic acid : Used by Barry Trost in 1980. wikipedia.org

trans-2-phenyl-1-cyclohexanol : An alternative to 8-phenylmenthol. wikipedia.org

1,1'-Binaphthyl-2,2'-diol (BINOL) : Utilized for the synthesis of uncommon R-amino acids. wikipedia.org

Camphorsultam : Another effective chiral auxiliary. wikipedia.org

tert-Butanesulfinamide : Used for the synthesis of chiral amines. wikipedia.org

SAMP/RAMP : A method involving chiral hydrazones. wikipedia.org

The selection of the appropriate chiral auxiliary is crucial and often depends on the specific substrate and desired stereochemical outcome.

Asymmetric catalysis offers a more efficient alternative to the stoichiometric use of chiral auxiliaries for synthesizing chiral α-keto acids. nih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product. Both organocatalysis and transition metal catalysis have been successfully employed. rsc.org

Organocatalysis: Chiral aldehydes have emerged as effective organocatalysts for various asymmetric transformations, including the transamination of α-keto esters. nih.gov This method provides a direct route to α-functionalized chiral amines and acids without the need for protecting groups. nih.gov

Transition Metal Catalysis: Transition metal complexes with chiral ligands are powerful tools for asymmetric synthesis. For instance, palladium-catalyzed asymmetric arylation of α-keto imines provides a route to chiral α-amino ketones. rsc.org Ruthenium catalysts, particularly those based on chiral ligands like SunPhos, have been used for the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to produce 2-hydroxy-4-arylbutanoic acids with high enantioselectivity. acs.orgnih.gov This methodology has been specifically applied to the synthesis of the 2-oxo-4-phenylbutanoic acid precursor, achieving an enantiomeric excess (ee) of 91.8%. acs.orgnih.gov

Biocatalysis: Enzymes represent a powerful class of catalysts for asymmetric synthesis due to their high stereoselectivity and mild reaction conditions. Phenylalanine dehydrogenases, including engineered mutants, have been used for the reductive amination of 2-oxo acids to produce non-natural L-amino acids. researchgate.net Specifically, 2-oxo-4-phenylbutanoic acid can be converted to L-homophenylalanine using these biocatalysts. researchgate.net Furthermore, a dual biocatalytic system using an engineered S-adenosyl-L-methionine (SAM)-dependent C-methyltransferase (CMT) has been developed for the asymmetric alkylation of α-keto acids. nih.gov

Here is an interactive data table summarizing some asymmetric catalytic methods for α-keto acid derivatives:

| Catalyst Type | Reaction | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru-SunPhos | Asymmetric Hydrogenation | 2-oxo-4-phenylbutanoic acid | 2-hydroxy-4-phenylbutanoic acid | 91.8% | acs.orgnih.gov |

| Chiral Aldehyde | Asymmetric Transamination | α-Keto Esters | α-Amino Acid Esters | Good to Excellent | nih.govresearchgate.net |

| Palladium Complex | Asymmetric Arylation | α-Keto Imines | α-Amino Ketones | Highly Stereocontrolled | rsc.org |

| Phenylalanine Dehydrogenase (mutants) | Reductive Amination | 2-oxo-4-phenylbutanoic acid | L-Homophenylalanine | Excellent | researchgate.net |

| Engineered CMT | Asymmetric Alkylation | α-Keto Acids | α-Alkylated α-Keto Acids | Excellent | nih.gov |

Process Optimization and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization and scale-up considerations to ensure efficiency, cost-effectiveness, and safety.

Process Optimization: Response Surface Methodology (RSM) is a statistical tool frequently used to optimize reaction conditions. researchgate.netacs.org For the synthesis of 2-oxo-4-phenylbutanoic acid, a precursor that can be related to this compound, RSM was used to optimize parameters such as reaction time, temperature, substrate molar ratio, and enzyme amount. researchgate.net The optimal conditions were found to be a reaction time of 59 hours, a temperature of 69°C, a substrate molar ratio of 1:72, and an enzyme amount of 351 PLU, resulting in a molar conversion of 91.65%. researchgate.net Optimization of fermentation processes for producing related compounds also involves fine-tuning medium composition and culture conditions. tandfonline.com

Scale-Up: Scaling up a chemical or fermentation process from a laboratory to an industrial scale presents numerous challenges. mdpi.com For fermentation processes, maintaining consistent performance can be difficult due to changes in mixing efficiency and mass transfer as the bioreactor volume increases. mdpi.com Computational Fluid Dynamics (CFD) can be coupled with biological models to predict and mitigate these effects, facilitating a smoother scale-up. mdpi.com

In the context of producing related chiral molecules like (R)-2-hydroxy-4-phenylbutanoate, a key intermediate for ACE inhibitors, microbial reduction of the corresponding α-keto acid has been explored for industrial-scale production. tandfonline.com The selection of a robust microbial strain and optimization of the fermentation medium are critical for achieving high yields. tandfonline.com For instance, Leuconostoc mesenteroides subsp. dextranicum was identified as a suitable strain, and the medium composition was optimized to significantly increase both cell growth and reductive activity. tandfonline.com

The following table outlines key parameters and their optimized values for the synthesis of 2-oxo-4-phenylbutanoic acid:

| Parameter | Optimized Value |

| Reaction Time | 59 hours |

| Reaction Temperature | 69 °C |

| Substrate Molar Ratio | 1:72 |

| Enzyme Amount | 351 PLU |

| Predicted Molar Conversion | 91.86 ± 5.35% |

| Actual Molar Conversion | 91.65 ± 0.66% |

Data from the optimization of 2-oxo-4-phenylbutanoic acid synthesis using RSM. researchgate.net

Chemical Reactivity and Transformation Pathways of 2 Oxo 3 Phenylbutanoic Acid

Decarboxylation Reactions of 2-Oxo-3-phenylbutanoic Acid

Decarboxylation is a fundamental chemical reaction involving the removal of a carboxyl group and the release of carbon dioxide (CO₂). learncbse.in While the decarboxylation of β-keto acids is particularly facile, α-keto acids like this compound also undergo this transformation, though the conditions required can be more demanding. gonzaga.edumasterorganicchemistry.com

Thermal Decarboxylation Pathways

The thermal decarboxylation of α-keto acids is mechanistically challenging compared to their β-keto counterparts. gonzaga.edu Heating this compound, particularly in the presence of concentrated mineral acids like sulfuric acid, can induce decarboxylation. The reaction likely proceeds through the formation of an acyl cation intermediate following protonation of the keto group and subsequent loss of carbon dioxide and water. This reactive intermediate can then be trapped by nucleophiles present in the reaction medium.

Catalytic Decarboxylation Methods

Modern synthetic chemistry has developed various catalytic methods to effect the decarboxylation of α-oxo carboxylic acids under milder conditions, avoiding the harshness of high temperatures. These methods offer greater control and broader substrate applicability.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful, metal-free technique for the decarboxylation of α-oxo carboxylic acids. organic-chemistry.orgresearchgate.netacs.orgnih.gov Using organic dyes such as acridine-based catalysts, the reaction can proceed at ambient temperature. acs.org The mechanism involves the formation of an acyl radical through a single-electron transfer, which can then be converted to the final product, often an aldehyde. organic-chemistry.org This approach is noted for its mild conditions and avoidance of stoichiometric oxidants or reductants. researchgate.netnih.gov

Metal-Catalyzed Decarboxylation : Various transition metals can catalyze decarboxylation. For instance, copper-catalyzed aerobic oxidative decarboxylation enables the synthesis of carbonyl compounds from related acid derivatives. organic-chemistry.org Silver and palladium catalysts have also been employed for the protodecarboxylation of different types of carboxylic acids, suggesting their potential applicability to α-keto acids under specific conditions. organic-chemistry.org

Reductive Transformations of the α-Keto Moiety

The α-keto group in this compound is susceptible to reduction, providing a key pathway to α-hydroxy acids, which are important chiral building blocks in the synthesis of pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. researchgate.net

Chemoselective Reduction to α-Hydroxy Acids

The chemoselective reduction of the α-keto group to a hydroxyl group, without affecting the carboxylic acid, yields 2-hydroxy-3-phenylbutanoic acid. This transformation can be achieved using various reducing agents. A significant focus in this area is microbial reduction, where yeasts such as Rhodotorula minuta and Candida holmii have been used to reduce the ester analog, ethyl 2-oxo-4-phenylbutanoate, to the corresponding ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess. nih.gov This biocatalytic approach highlights a green and highly selective method for producing chiral α-hydroxy acids.

Hydrogenation Reactions and Stereocontrol

Catalytic hydrogenation is a widely used method for the reduction of ketones. In the context of this compound and its analogs, asymmetric hydrogenation is of paramount importance for controlling the stereochemistry of the resulting α-hydroxy acid. researchgate.net

High enantioselectivities have been achieved in the ruthenium-catalyzed asymmetric hydrogenation of the closely related 2-oxo-4-arylbutanoic acids. researchgate.net The use of chiral phosphine (B1218219) ligands, such as SunPhos, in combination with a ruthenium catalyst, has proven effective. Similarly, studies on the asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate using cinchona-modified platinum-iridium bimetallic catalysts have been conducted to optimize for the (R)-enantiomer of the corresponding hydroxy ester. researchgate.net The choice of catalyst, chiral modifier, and reaction conditions are all critical factors in achieving high yield and stereocontrol. researchgate.netresearchgate.net

| Substrate | Catalyst System | Chiral Ligand/Modifier | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-Oxo-4-arylbutanoic acids | Ruthenium (Ru) | SunPhos | (R)-2-Hydroxy-4-phenylbutanoic acid | 88.4%–92.6% | researchgate.net |

| Ethyl 2-oxo-4-phenylbutanoate | Pt-Ir/γ-Al₂O₃ | Cinchona Alkaloids | Ethyl (R)-2-hydroxy-4-phenylbutanoate | Up to 95% (with R. minuta) | nih.govresearchgate.net |

| Ethyl 2-oxo-4-phenylbutanoate | Candida holmii KPY 12402 | Biocatalyst (Yeast) | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 94% | nih.gov |

Oxidative Modifications of this compound

The oxidation of α-keto acids can proceed via several pathways, most notably through oxidative decarboxylation, where the carboxylic acid is lost and the keto group is oxidized. researchgate.net This process converts the α-keto acid into a carboxylic acid with one less carbon atom. In the case of this compound, this would yield 2-phenylpropanoic acid.

This transformation is a key step in cellular metabolism, where enzyme complexes like the pyruvate (B1213749) dehydrogenase complex, using cofactors such as thiamine (B1217682) pyrophosphate (TPP) and lipoic acid, catalyze the oxidative decarboxylation of α-keto acids. gonzaga.edunih.govwikipedia.org In synthetic chemistry, this can be achieved using various oxidizing agents. For instance, permanganate-periodate oxidation has been used to cleave related structures, indicating that strong oxidizing conditions can effect this transformation. nih.govdoi.org The reaction involves an attack on the keto-carbonyl group, leading to the cleavage of the adjacent carbon-carbon bond and subsequent loss of CO₂. The specific products and reaction efficiency depend heavily on the reagents and conditions employed. mdpi.com

Reactions with Peroxides and Other Oxidants

The reactivity of this compound towards oxidizing agents is dictated by the presence of both a ketone and a carboxylic acid functional group, as well as an adjacent benzylic position. While specific studies on this exact molecule with peroxides are not extensively detailed in the provided literature, general principles of organic chemistry and studies on similar oxo-acids allow for an understanding of its oxidative behavior.

With hydrogen peroxide, particularly under acidic conditions, α-keto acids can undergo oxidative decarboxylation. The reaction with β- and γ-oxo acids and their esters has been shown to initially form dihydroperoxy derivatives at the ketone position rsc.org. For this compound, a similar reaction could potentially lead to intermediates that subsequently decompose.

More extensively studied is the oxidation by various hexavalent chromium (Cr(VI)) reagents. The oxidation of similar 4-oxo-4-phenylbutanoic acid by reagents such as benzimidazolium fluorochromate (BIFC) and tripropylammonium (B8586437) fluorochromate (TriPAFC) has been investigated kinetically. scholarsresearchlibrary.comorientjchem.orgderpharmachemica.comzenodo.org These reactions are typically acid-catalyzed and lead to the cleavage of the molecule, with benzoic acid being a common product. scholarsresearchlibrary.comderpharmachemica.comzenodo.org The reaction mechanism is proposed to involve the enol form of the ketoacid. The rate of these oxidations is influenced by the solvent polarity, with an increase in acetic acid proportion in an acetic acid-water medium enhancing the reaction rate. scholarsresearchlibrary.comderpharmachemica.com

The table below summarizes findings from kinetic studies on the oxidation of a related compound, 4-oxo-4-phenylbutanoic acid, which provides insight into the likely behavior of this compound.

| Oxidant | Catalyst/Medium | Key Findings | Product |

| Benzimidazolium fluorochromate (BIFC) | Perchloric acid / Acetic acid-water | First-order reaction with respect to oxidant, substrate, and H+. zenodo.org | Benzoic acid zenodo.org |

| Tripropylammonium fluorochromate (TriPAFC) | Perchloric acid / Acetic acid-water | First-order reaction; rate increases with lower dielectric constant of the medium. orientjchem.org | Not specified |

| Tripropylammonium fluorochromate (TriPAFC) | Picolinic acid / Acetic acid-water | First-order reaction; catalyzed by picolinic acid. derpharmachemica.com | Benzoic acid derpharmachemica.com |

Oxidative Cleavage Reactions

Oxidative cleavage in this compound can occur at the carbon-carbon bond between the two carbonyl groups (the C2-C3 bond) or adjacent to them, particularly under strong oxidizing conditions. This type of reaction is a known transformation for α-keto acids and related compounds.

As noted in the previous section, oxidation of analogous oxo-acids with strong oxidants like Cr(VI) reagents results in cleavage of the carbon chain to yield benzoic acid. scholarsresearchlibrary.comderpharmachemica.comzenodo.org This indicates the cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) carbon in the case of 4-oxo-4-phenylbutanoic acid. For this compound, the analogous cleavage would occur between C2 and C3, potentially yielding phenylacetic acid and carbon dioxide, or further oxidation products depending on the reaction conditions.

Another powerful oxidative cleavage method is ozonolysis. While typically applied to alkenes and alkynes, ozone can also react with other functional groups. youtube.commasterorganicchemistry.comlibretexts.org In the context of an α-keto acid, ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) would be expected to cleave the C-C bond between the carbonyl groups. masterorganicchemistry.com This process is a powerful tool for breaking down carbon skeletons to elucidate structure or for synthetic purposes. libretexts.org The general mechanism involves the formation of an unstable ozonide intermediate which then decomposes to the final products. masterorganicchemistry.com

The selective oxidative cleavage of aliphatic carbon-carbon bonds is a challenging but important transformation, often mediated by metal co-factors in biological systems and synthetic models. usu.edu The reactivity of this compound in such reactions would be influenced by the ability of the keto and acid groups to coordinate with a metal center, facilitating the attack by an oxidant like molecular oxygen. usu.edu

Nucleophilic Addition and Condensation Reactions

The ketone carbonyl group in this compound is electrophilic and susceptible to attack by nitrogen nucleophiles such as primary amines, ammonia (B1221849), and their derivatives. libretexts.orgyoutube.com These reactions are typically acid-catalyzed and result in the formation of an imine (also known as a Schiff base), with the elimination of a water molecule. libretexts.org

The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the nitrogen atom of the amine on the carbonyl carbon.

Proton transfer from the nitrogen to an oxygen atom, forming a carbinolamine intermediate.

Protonation of the hydroxyl group of the carbinolamine, turning it into a good leaving group (water).

Elimination of water to form a resonance-stabilized cation.

Deprotonation to yield the final imine product. libretexts.orglibretexts.org

The pH of the reaction is crucial; it must be acidic enough to protonate the carbonyl and the hydroxyl group of the intermediate but not so acidic that it fully protonates the amine nucleophile, rendering it non-nucleophilic. libretexts.org

A synthetically important related reaction is reductive amination. In this process, the keto group reacts with an amine to form an imine in situ, which is then reduced (typically with a hydride reagent like NaBH₃CN or through catalytic hydrogenation) to form a new amine. This transformation is key in the synthesis of amino acids and other nitrogen-containing compounds. For instance, the enzymatic reductive amination of the related 2-oxo-4-phenylbutanoic acid is used to produce L-homophenylalanine. researchgate.netresearchgate.net

| Nucleophile (Y-NH₂) | Product Type | General Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | C=N-R |

| Ammonia (NH₃) | Imine | C=N-H |

| Hydroxylamine (HO-NH₂) | Oxime | C=N-OH |

| Hydrazine (B178648) (H₂N-NH₂) | Hydrazone | C=N-NH₂ |

Carbonyl condensation reactions, such as the Aldol (B89426) condensation, involve the reaction of an enolate nucleophile with a carbonyl electrophile to form a new carbon-carbon bond. vanderbilt.edulibretexts.org this compound possesses an α-proton at the C3 position which is acidic due to the adjacent carbonyl group and phenyl ring. This allows it to form an enolate ion upon treatment with a base.

This enolate can then act as a nucleophile, attacking the electrophilic ketone carbonyl of another molecule of this compound in a self-condensation reaction. youtube.com The product would be a β-hydroxy dicarbonyl compound. libretexts.org Given the steric hindrance and the nature of the substrates, the equilibrium for such a reaction involving a ketone might not be highly favorable. vanderbilt.edu

Alternatively, this compound can participate in mixed or crossed carbonyl condensations. libretexts.org It can act as the enolate component (nucleophile) in reactions with other carbonyl compounds that cannot form an enolate themselves (e.g., formaldehyde (B43269) or benzaldehyde). Conversely, its ketone carbonyl can act as the electrophile, reacting with enolates derived from other aldehydes or ketones. vanderbilt.edu The success of mixed aldol reactions often depends on carefully choosing reactants and conditions to avoid a complex mixture of products. libretexts.org

Derivatization and Functional Group Interconversions of this compound

The carboxylic acid functional group of this compound can be readily converted into esters and amides, which are common derivatives.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.comlearncbse.in The mechanism is an acid-catalyzed nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. youtube.com

Reaction Scheme: Fischer Esterification

this compound + R'OH ⇌ (H⁺ catalyst) ⇌ 2-Oxo-3-phenylbutanoate ester + H₂O

Amidation: The direct reaction of this compound with an amine is generally unfavorable because the acidic carboxylic acid and the basic amine undergo an acid-base reaction to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To form an amide, this salt must typically be heated to high temperatures (above 100°C) to drive off water. libretexts.org A more common laboratory method involves activating the carboxylic acid first. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to convert the hydroxyl group of the acid into a better leaving group, allowing it to be readily displaced by an amine nucleophile to form the amide bond. libretexts.org This method is widely used in peptide synthesis.

Reaction Scheme: Amidation via DCC Coupling

this compound + R'NH₂ + DCC → 2-Oxo-3-phenylbutanamide + Dicyclohexylurea

Formation of Heterocyclic Derivatives

The dicarbonyl functionality of this compound, specifically the α-keto acid moiety, serves as a versatile precursor for the synthesis of various heterocyclic compounds. The reaction typically involves condensation with a binucleophilic reagent, leading to the formation of a new ring system. Two prominent examples of such transformations are the formation of quinoxaline (B1680401) and pyridazinone derivatives.

The reaction of α-keto acids with o-phenylenediamines is a well-established method for the synthesis of quinoxalines, often referred to as the Hinsberg quinoxaline synthesis. encyclopedia.puborientjchem.org In this reaction, both carbonyl groups of the α-keto acid participate in a condensation reaction with the two amino groups of o-phenylenediamine. The reaction proceeds through the initial formation of a dihydroquinoxaline intermediate, which then undergoes spontaneous oxidation (aromatization), often facilitated by air or the reaction conditions, to yield the stable quinoxaline ring system. For this compound, this reaction would lead to the formation of 3-(1-phenylethyl)quinoxalin-2(1H)-one. The reaction is typically carried out in an acidic medium, which catalyzes the condensation steps. nih.gov

Another significant heterocyclic transformation involves the reaction of this compound with hydrazine or its derivatives to form pyridazinones. This reaction is analogous to the synthesis of pyridazinones from γ-keto acids. iglobaljournal.com The hydrazine undergoes a condensation reaction with the ketone and carboxylic acid functionalities to form a six-membered dihydropyridazinone ring, which can then be oxidized to the corresponding pyridazinone. The specific product formed would be 4-methyl-5-phenylpyridazin-3(2H)-one.

These reactions highlight the utility of this compound as a building block in heterocyclic chemistry, providing routes to pharmacologically relevant scaffolds.

| Reactant | Heterocyclic Product | Reaction Type |

| o-Phenylenediamine | 3-(1-Phenylethyl)quinoxalin-2(1H)-one | Condensation/Aromatization |

| Hydrazine | 4-Methyl-5-phenylpyridazin-3(2H)-one | Condensation/Cyclization |

Mechanistic Investigations and Kinetic Studies of this compound Transformations

While specific mechanistic and kinetic studies on the transformations of this compound are not extensively documented in the literature, the reactivity of its constituent functional groups, namely the α-keto acid moiety, allows for well-established mechanistic principles to be applied. Key transformations of α-keto acids include enolization, decarboxylation, and oxidation, each with distinct mechanistic pathways and kinetic profiles.

Enolization: The presence of a proton on the carbon atom alpha to the ketone (the C3 position) allows this compound to undergo keto-enol tautomerism. This process, which is the rate-determining step in many reactions of ketones, can be catalyzed by both acids and bases. jove.comchemistrysteps.com

Acid-catalyzed enolization involves the initial protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon by a weak base (e.g., water or a conjugate base) to form the enol.

Base-catalyzed enolization proceeds via the removal of the α-proton by a base to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. masterorganicchemistry.com

The rate of enolization is a critical factor in reactions such as halogenation and aldol-type condensations. Kinetic studies on related simple carbonyl compounds have shown that the rate of enolization is dependent on the concentration of the carbonyl compound and the catalyst (acid or base). researchgate.netmuni.czacs.org

Decarboxylation: α-keto acids are known to undergo decarboxylation, particularly under heating or in the presence of certain catalysts. The mechanism of non-oxidative decarboxylation of α-keto acids like pyruvic acid can proceed through the formation of an ylide intermediate with thiamine pyrophosphate (TPP) in biological systems. In chemical systems, heating can induce decarboxylation, often proceeding through a cyclic transition state if a β-carbonyl group is present, though this is not the case for this compound. wikipedia.orgchemistrysteps.comyoutube.com Oxidative decarboxylation, on the other hand, can be initiated by oxidizing agents and may involve radical intermediates.

Kinetic studies on the decarboxylation of α-keto acids indicate that the reaction rate is highly dependent on temperature and the presence of catalysts. For instance, the decarboxylation of pyruvic acid in the presence of hydrogen peroxide has been studied to understand its mechanism. stackexchange.com

The table below summarizes key kinetic parameters for transformations of analogous α-keto acids, providing an insight into the expected kinetic behavior of this compound.

| Transformation | Model Compound | Catalyst/Conditions | Kinetic Order | Rate Constant (k) | Reference |

| Enolization | Acetone | Acid/Base | First-order in ketone and catalyst | Varies with catalyst concentration | muni.cz |

| Decarboxylation | Pyruvic Acid | Heat | First-order | Dependent on temperature | wikipedia.org |

| Enzymatic Reduction | 2-Oxo-4-phenylbutanoic acid | L-phenylalanine dehydrogenase | Follows Michaelis-Menten kinetics | Km = 0.23 mM | nih.gov |

These mechanistic principles and kinetic data from related compounds provide a foundational understanding of the chemical behavior of this compound and guide the design of synthetic transformations and further mechanistic inquiries.

Applications of 2 Oxo 3 Phenylbutanoic Acid As a Building Block in Organic Synthesis

Intermediate in the Synthesis of Chiral Compounds

The molecular structure of 2-oxo-3-phenylbutanoic acid, featuring a prochiral ketone, makes it a suitable starting material for the synthesis of chiral compounds. nih.govenamine.net Asymmetric transformations targeting the ketone functional group can establish a new stereocenter with high enantiomeric excess, a critical requirement in modern pharmaceutical development where the biological activity of a drug often resides in a single enantiomer. bccollegeasansol.ac.in

Precursor for Enantiomerically Pure Substances

This compound can serve as a precursor for enantiomerically pure substances through stereoselective reactions. The primary route to achieving this is through the asymmetric reduction of its ketone group to a hydroxyl group or through asymmetric reductive amination to introduce an amino group. These transformations yield chiral α-hydroxy acids and α-amino acids, respectively, which are themselves important building blocks for more complex molecules.

The general strategies for these conversions are outlined below:

| Transformation | Reagent/Catalyst Type | Product Type |

| Asymmetric Hydrogenation | Chiral metal catalysts (e.g., Ru, Rh-based) | Chiral α-hydroxy acid |

| Asymmetric Reductive Amination | Chiral catalysts or enzymes (e.g., dehydrogenases) | Chiral α-amino acid |

| Biocatalytic Reduction | Whole-cell microorganisms or isolated enzymes | Chiral α-hydroxy acid |

These methods allow for the controlled synthesis of either the (R) or (S) enantiomer, depending on the catalyst or biocatalyst used. nih.govresearchgate.net

Chiral Pool Synthesis Applications

Chiral pool synthesis is a strategy that utilizes abundant, enantiomerically pure natural products (like amino acids or sugars) as starting materials to build complex chiral molecules. bccollegeasansol.ac.inwikipedia.org This approach leverages pre-existing stereocenters to ensure the chirality of the final product. baranlab.org While this compound is not a primary member of the natural chiral pool, it can be synthesized and then used as a versatile chiral building block. Once an enantiomerically pure α-hydroxy or α-amino acid is produced from it, that product can then be incorporated into a larger synthetic scheme, effectively serving as a custom-built component for a chiral pool-style synthesis.

Role in the Synthesis of Pharmaceutical Intermediates

While specific, direct applications of this compound in the large-scale manufacturing of current pharmaceuticals are not extensively documented, its structural motifs are relevant to bioactive molecules. α-Keto acids are a recognized class of intermediates for various pharmaceutical compounds. epo.org

Precursors for Angiotensin-Converting Enzyme (ACE) Inhibitors

A structurally related isomer, 2-oxo-4-phenylbutanoic acid, is a well-established and critical precursor in the synthesis of numerous Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.netresearchgate.net This related compound is used to generate key chiral intermediates for drugs such as benazepril, enalapril, lisinopril, and ramipril. researchgate.netutm.my The synthesis of these drugs often involves the asymmetric reduction of 2-oxo-4-phenylbutanoic acid (or its ester) to (R)-2-hydroxy-4-phenylbutyric acid or its reductive amination to L-homophenylalanine. researchgate.netnih.gov

Although this compound shares the α-keto acid feature, its role as a direct precursor for this specific class of "pril"-type ACE inhibitors is not supported by the available literature. The side chain required for these particular ACE inhibitors is derived from the 4-phenylbutanoic acid backbone, not the 3-phenylbutanoic acid structure. However, the general classification of 2-oxo-3-aromatic carboxylic acid derivatives as important intermediates for medicines suggests potential applications in other, less common pharmaceutical agents. epo.org

Synthesis of β-Amino Acids and Peptidomimetics

β-Amino acids are crucial components in the development of peptidomimetics—molecules that mimic the structure and function of peptides but have improved metabolic stability and bioavailability. illinois.edunih.gov Incorporating β-amino acids can make peptide-based drug candidates more resistant to enzymatic degradation. researchgate.net

The synthesis of β-amino acids can be achieved through various methods, such as the Arndt-Eistert homologation of α-amino acids or conjugate addition of amines to α,β-unsaturated esters. illinois.edu While the direct conversion of this compound to a β-amino acid is not a straightforward transformation (reductive amination would yield an α-amino acid), it could serve as a starting material for a multi-step synthesis. For instance, the corresponding chiral α-amino acid derived from it could undergo homologation to produce a chiral β-amino acid. However, specific synthetic routes starting from this compound for this purpose are not detailed in published research. nih.gov

Contribution to Complex Molecule Construction

The value of this compound in the construction of complex molecules lies in its potential as a versatile building block. α-Keto acids can participate in a range of carbon-carbon bond-forming reactions, such as aldol (B89426) reactions, which are fundamental in building molecular complexity. nih.gov The presence of multiple functional groups allows for sequential and orthogonal chemical modifications, enabling its incorporation into larger, multifunctional molecules. For example, the carboxylic acid can be converted to an amide, and the ketone can be transformed into an amine or alcohol, providing multiple points for connection within a larger molecular framework. While it is a potent tool for synthetic chemists, specific examples of its use in the total synthesis of complex natural products are not widely reported.

Synthesis of Heterocyclic Structuresebrary.netnih.gov

The presence of two adjacent carbonyl groups (the ketone and the carboxylic acid) in this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their wide range of biological activities.

One of the most common methods for synthesizing quinoxaline (B1680401) derivatives is through the condensation reaction between an ortho-phenylenediamine (a benzene (B151609) ring with two adjacent amino groups) and a 1,2-dicarbonyl compound. sapub.orgwikipedia.org this compound can serve as the dicarbonyl component in this reaction. The reaction proceeds by the formation of imines between the amino groups of the diamine and the keto and carboxyl groups of the acid, followed by an intramolecular cyclization and dehydration to form the stable aromatic quinoxaline ring. The specific substitution on the resulting quinoxaline is determined by the structure of the α-keto acid.

Another significant reaction for synthesizing heterocyclic structures from carbonyl compounds is the Pictet-Spengler reaction. jk-sci.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing electrophilic substitution, typically under acidic conditions. ebrary.netnrochemistry.com The ketone group in this compound can react with a β-arylethylamine to form an intermediate iminium ion, which then undergoes cyclization to produce tetrahydroisoquinoline derivatives. nih.gov These structures are the core of many alkaloids and pharmacologically active compounds. wikipedia.org

The Knoevenagel condensation is another powerful tool in organic synthesis, involving the reaction of a carbonyl compound with a molecule containing an "active" methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. rsc.orgnih.gov The ketone in this compound can act as the electrophilic carbonyl component, reacting with various active methylene compounds to generate new carbon-carbon double bonds, which can be precursors to or part of a heterocyclic system. libretexts.org

Table 1: Synthesis of Heterocyclic Structures from this compound

| Reaction Name | Reactant 1 | Reactant 2 | Product Class |

| Quinoxaline Synthesis | This compound | o-Phenylenediamine | Quinoxaline |

| Pictet-Spengler Reaction | This compound | β-Arylethylamine | Tetrahydroisoquinoline |

| Knoevenagel Condensation | This compound | Active Methylene Compound | Alkene Precursor for Heterocycles |

Advanced Carbon-Carbon Bond Formations

The formation of new carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, allowing for the construction of complex molecular skeletons from simpler precursors. This compound offers multiple reaction sites for such transformations.

The Aldol reaction is a fundamental C-C bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound. wikipedia.orgorganic-chemistry.org this compound can participate in this reaction in two ways. Firstly, its ketone carbonyl group can act as the electrophile, reacting with an enolate derived from another ketone or aldehyde. Secondly, under basic conditions, a proton can be removed from the carbon atom adjacent to the phenyl group (the α-carbon) to form an enolate, which can then act as a nucleophile and attack another carbonyl compound. The choice of reaction conditions and reactants dictates the outcome.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. libretexts.orgwikipedia.orglumenlearning.commasterorganicchemistry.com The reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), which acts as a nucleophile and attacks the carbonyl carbon. wikipedia.org The ketone in this compound can be converted into a substituted alkene through this reaction. The structure of the resulting alkene is determined by the specific ylide used, making this a highly versatile method for introducing a carbon-carbon double bond with specific substituents.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have revolutionized organic synthesis. organic-chemistry.orgwikipedia.orgfu-berlin.de While this compound is not a direct substrate for these reactions in its native form, it can be chemically modified to participate. For instance, conversion of the carboxylic acid to an acid chloride or transformation of the phenyl group to include a halide or triflate would make the molecule amenable to these powerful C-C bond-forming methodologies. The Heck reaction couples an unsaturated halide with an alkene, organic-chemistry.orglibretexts.org while the Suzuki reaction couples an organoboron compound with an organohalide. wikipedia.org

Table 2: Potential Carbon-Carbon Bond Forming Reactions with this compound

| Reaction Name | Role of this compound | Key Reagent | Bond Formed |

| Aldol Reaction | Electrophile (ketone) or Nucleophile (enolate) | Enolate or Carbonyl Compound | Carbon-Carbon Single Bond |

| Wittig Reaction | Electrophile (ketone) | Phosphonium Ylide | Carbon-Carbon Double Bond |

| Heck Reaction (after modification) | Substrate (as an unsaturated halide) | Alkene, Palladium Catalyst | Carbon-Carbon Single/Double Bond |

| Suzuki Reaction (after modification) | Substrate (as an organohalide) | Organoboron Compound, Palladium Catalyst | Carbon-Carbon Single Bond |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Oxo 3 Phenylbutanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Oxo-3-phenylbutanoic acid, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

Based on available patent literature, ¹H-NMR spectra have been reported, confirming the successful synthesis of the compound. The chemical shifts and coupling constants are consistent with the proposed structure, showing signals for the methyl group, the methine proton adjacent to the phenyl ring, the aromatic protons, and the acidic proton. epo.org

| Proton | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | CDCl₃ | 1.37 | Doublet (d) | 6.2 |

| -CH(Ph)- | CDCl₃ | 4.53 | Quartet (q) | 6.2 |

| Aromatic -H | CDCl₃ | 7.2 | Singlet (s) | N/A |

| -COOH | CDCl₃ | 8.71 | Broad Singlet (br s) | N/A |

| -CH₃ | DMSO-d₆ | 1.39 | Doublet (d) | 7.2 |

| -CH(Ph)- | DMSO-d₆ | 4.33 | Quartet (q) | 7.2 |

| Aromatic -H | DMSO-d₆ | 7.25 | Singlet (s) | N/A |

Table 1: ¹H-NMR Spectral Data for this compound. epo.org

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a definitive elucidation.

COSY: This experiment would establish the proton-proton coupling network. For this compound, a clear correlation would be observed between the methyl protons (-CH₃) and the methine proton (-CH(Ph)-), confirming their adjacent positions.

HSQC: This technique would correlate each proton signal with its directly attached carbon atom. It would be used to assign the carbon signals for the methyl group, the methine carbon, and the aromatic carbons.

Although specific 2D NMR studies for this compound are not detailed in the reviewed literature, the application of these standard techniques is a routine step in the characterization of novel organic molecules. acs.org

Dynamic NMR (DNMR) studies could provide valuable insights into the conformational flexibility of this compound. The molecule possesses rotational freedom around the C2-C3 and C3-phenyl single bonds. At different temperatures, DNMR experiments could potentially measure the energy barriers for these rotations. This analysis helps in understanding the preferred spatial arrangement of the phenyl and carboxylic acid groups, which can influence the molecule's chemical reactivity and biological interactions. No specific dynamic NMR studies for this compound have been reported in the available literature.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₁₀H₁₀O₃), the theoretical exact mass can be calculated to distinguish it from other isomers.

| Ion Formula | Calculated Exact Mass |

| [C₁₀H₁₀O₃ + H]⁺ | 179.0703 |

| [C₁₀H₁₀O₃ + Na]⁺ | 201.0522 |

| [C₁₀H₁₀O₃ - H]⁻ | 177.0557 |

Table 2: Theoretical Exact Masses for HRMS Analysis of this compound.

While specific HRMS data were not found in the reviewed literature, this technique remains a standard for confirming the identity of synthesized compounds. acs.org

Tandem Mass Spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected parent ion. For this compound, the molecular ion ([M]+• or [M-H]⁻) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. Key expected fragmentation pathways would include:

Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da), a common fragmentation for carboxylic acids.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups, potentially leading to the loss of the •COOH radical (45 Da) or the formation of a benzoyl cation or related fragments.

Loss of Water: Although less common from the molecular ion, it can occur in certain fragmentation cascades.

Analyzing these pathways provides mechanistic insights into the gas-phase ion chemistry of the molecule and helps to confirm the connectivity of its functional groups.

Vibrational Spectroscopy (Infrared and Raman)

A patent document reports a characteristic IR absorption peak for the sodium salt of this compound at 1720 cm⁻¹, which is indicative of a carbonyl (C=O) stretching vibration. epo.org A comprehensive analysis would reveal several key absorption bands corresponding to the different functional groups in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid (-OH) | O-H Stretch | 3300-2500 (broad) | IR |

| Aromatic C-H | C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H | C-H Stretch | 3000-2850 | IR, Raman |

| Ketone C=O | C=O Stretch | ~1715 | IR, Raman |

| Carboxylic Acid C=O | C=O Stretch | ~1710 (dimer), ~1760 (monomer) | IR, Raman |

| Aromatic C=C | C=C Stretch | 1600, 1475 | IR, Raman |

| Carboxylic Acid (-OH) | O-H Bend | 1440-1395 | IR |

| Carboxylic Acid (C-O) | C-O Stretch | 1320-1210 | IR |

Table 3: Expected Characteristic Vibrational Frequencies for this compound.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring, aiding in a complete vibrational assignment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful experimental science for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves directing an intense beam of X-rays onto a single crystal of the substance under investigation. The crystal diffracts the X-rays in specific directions, creating a unique diffraction pattern of varying intensities. wikipedia.org By analyzing this pattern, crystallographers can generate a three-dimensional map of the electron density within the crystal, which allows for the exact determination of atomic positions, bond lengths, bond angles, and torsional angles. wikipedia.org

For a molecule like this compound, single-crystal X-ray crystallography would provide unambiguous proof of its molecular connectivity and solid-state conformation. This analysis would definitively confirm the arrangement of the phenyl ring relative to the butanoic acid chain and the spatial orientation of the keto and carboxylic acid functional groups. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate how the molecules pack together in the crystal lattice.

While the crystal structures of related compounds, such as β-ketoacyl synthases and derivatives of other keto acids, have been determined, specific crystallographic data for this compound is not prominently available in foundational literature. researchgate.netnih.gov The successful application of this technique is contingent on the ability to grow a high-quality single crystal, which is often the most challenging step in the process. wikipedia.org

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are central to assessing the purity of this compound and, crucially, for separating its stereoisomers. Given the chiral center at the C3 position, methods that can distinguish between the (R)- and (S)-enantiomers are of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of chiral compounds. csfarmacie.cz The separation of enantiomers, which have identical physical properties in a non-chiral environment, requires the introduction of a chiral selector into the chromatographic system. nih.gov The most common approach is the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. csfarmacie.cznih.gov

For the enantioselective separation of acidic compounds like this compound, several types of CSPs are effective. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely applicable and can operate in various modes, including normal-phase, reversed-phase, and polar organic modes. researchgate.net The choice of mobile phase, often a mixture of an alkane like hexane (B92381) and an alcohol modifier (e.g., isopropanol) with an acidic additive like trifluoroacetic acid, is critical for achieving optimal resolution. researchgate.net Macrocyclic antibiotic and cyclodextrin-based CSPs are also well-suited for resolving chiral carboxylic acids. csfarmacie.cz

The enantiomeric excess (ee) of a sample of this compound can be precisely determined by integrating the peak areas of the two separated enantiomers. While specific methods for this compound are not detailed in broad literature, established protocols for other α-keto acids and phenyl-containing carboxylic acids provide a strong basis for method development. nih.govacs.orgrsc.org

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OJ-H) |

| Mobile Phase | Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (TFA) (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C (Ambient) |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. semanticscholar.org However, this compound, with its polar carboxylic acid and ketone functional groups, is non-volatile and requires chemical modification—a process known as derivatization—prior to analysis.

Derivatization increases the volatility and thermal stability of the analyte by replacing active hydrogen atoms with nonpolar groups. semanticscholar.org For α-keto acids, a two-step derivatization is often employed. The first step, methoximation, protects the keto group by converting it into an oxime, which prevents tautomerization and the formation of multiple derivative peaks. youtube.com The second step is typically silylation, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic proton of the carboxyl group and any other active hydrogens with a trimethylsilyl (B98337) (TMS) group. youtube.com This process yields a volatile derivative that is amenable to GC analysis. youtube.com

Once derivatized, the compound is separated on a GC column and subsequently analyzed by a mass spectrometer. The mass spectrometer provides a mass spectrum, which serves as a molecular fingerprint, allowing for structural elucidation and confirmation of the analyte's identity based on its fragmentation pattern. For enantiomeric analysis, a chiral GC column would be required to separate the derivatized (R)- and (S)-isomers. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Derivatization | Step 1: Methoximation (Methoxyamine HCl in pyridine). Step 2: Silylation (e.g., MSTFA). |

| Column | DB-5ms or similar nonpolar capillary column (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Oven Program | Initial 70 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ionization | Electron Impact (EI), 70 eV |

| Mass Range | m/z 50-550 |

Computational and Theoretical Studies of 2 Oxo 3 Phenylbutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic properties of organic molecules due to its balance of accuracy and computational efficiency. researchgate.net This approach is used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. For molecules similar to 2-Oxo-3-phenylbutanoic acid, calculations are commonly performed using hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to accurately model the system. researchgate.netnih.govresearchgate.net

DFT calculations can elucidate a range of molecular properties that are critical for understanding the behavior of this compound. These include the dipole moment, which influences solubility and intermolecular interactions, and polarizability, which describes how the electron cloud is distorted by an electric field. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution, intramolecular charge transfer, and the stabilization energy associated with hyperconjugative interactions. researchgate.netnih.gov For instance, in a study on a related phenylthiazolidine derivative, NBO analysis identified significant stabilizing interactions, such as those between lone pair orbitals and antibonding orbitals, amounting to stabilization energies of over 50 kcal/mol. researchgate.netnih.gov

A molecular electrostatic potential (MEP) map can also be generated from DFT calculations. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions.

Below is an interactive table summarizing the types of molecular properties of this compound that can be determined using DFT calculations.

| Property | Significance | Typical Computational Method |

| Optimized Molecular Geometry | Provides the lowest energy 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-311G(d,p)) |

| Dipole Moment | Indicates molecular polarity, affecting solubility and intermolecular forces. | DFT (e.g., B3LYP/6-311G(d,p)) |

| Polarizability | Measures the deformability of the electron cloud, influencing non-covalent interactions. | DFT (e.g., B3LYP/6-311G(d,p)) |

| NBO Atomic Charges | Quantifies the electron distribution on each atom, revealing local electronic effects. | NBO Analysis via DFT |

| Molecular Electrostatic Potential (MEP) | Visualizes electrophilic and nucleophilic sites, predicting reactivity towards other reagents. | DFT (e.g., B3LYP/6-311G(d,p)) |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap generally signifies a molecule that is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. Computational studies on analogous structures have shown that these electronic transitions, such as HOMO to LUMO excitations, can be accurately predicted using Time-Dependent DFT (TD-DFT) calculations. researchgate.netnih.gov For this compound, FMO analysis would identify the primary sites for nucleophilic and electrophilic attack by examining the spatial distribution of the HOMO and LUMO across the molecule.

The following interactive table outlines the key parameters derived from FMO analysis and their implications for the reactivity of this compound.

| Parameter | Description | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates stronger electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates stronger electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. semanticscholar.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies.

For this compound, MD simulations can be used to analyze the flexibility of the molecule, particularly the rotation around the single bonds connecting the phenyl group, the keto group, and the carboxylic acid moiety. This analysis helps to identify the most stable conformers and the energy barriers between them. Such simulations are also invaluable for studying the interactions between this compound and solvent molecules, which can reveal information about its solvation shell and how the solvent influences its conformational preferences. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction. smu.edu By modeling the reaction pathway, researchers can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. Characterizing the transition state—the highest energy point along the reaction coordinate—is key to understanding the reaction mechanism and predicting its rate.

Theoretical modeling can predict the selectivity of reactions by comparing the activation energy barriers of competing pathways. The reaction pathway with the lower energy barrier will be kinetically favored and thus lead to the major product.

A relevant example can be drawn from studies on the closely related compound, ethyl 3-oxo-2-phenylbutanoate. Under acidic conditions, this molecule undergoes hydrolysis and subsequent decarboxylation to yield phenylacetone. However, under basic conditions, the reaction pathway changes, favoring a retro-Claisen type condensation to produce phenylacetic acid. Computational modeling of these pathways for this compound would involve locating the respective transition states and calculating their energies. This would provide a quantitative prediction of how pH controls the reaction outcome, explaining the observed selectivity.

From the computed potential energy surface of a reaction, key kinetic and thermodynamic parameters can be derived. Using principles from Transition State Theory, the activation energy (Ea) or Gibbs free energy of activation (ΔG‡) can be calculated from the energy difference between the reactants and the transition state. This value is directly related to the reaction rate constant.

The table below summarizes the kinetic and thermodynamic parameters that can be derived from reaction pathway modeling.

| Parameter | Definition | Significance |

| Activation Energy (Ea or ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate; a higher barrier means a slower reaction. |

| Enthalpy of Reaction (ΔH) | The net change in heat content during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy of Reaction (ΔG) | The overall energy change that determines the spontaneity of a reaction. | A negative value indicates a spontaneous process. |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | Reveals the nature of bond-breaking and bond-forming processes. |

In Silico Prediction of Spectroscopic Signatures

The spectroscopic signatures of this compound, including its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, can be predicted using computational methods. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, offering a good balance between accuracy and computational cost. nih.govnist.govresearchgate.net

To predict the NMR spectrum, the first step is typically to perform a conformational analysis to identify the lowest energy structure of the molecule. For this compound, this would involve considering the rotation around the C2-C3 and C3-phenyl single bonds. Once the optimized geometry is obtained, the magnetic shielding tensors for each nucleus (¹H and ¹³C) can be calculated. These shielding tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). nih.govmdpi.com The accuracy of these predictions can be enhanced by considering solvent effects, often through models like the Polarizable Continuum Model (PCM). mdpi.com

For the prediction of the IR spectrum, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic positions. nist.govresearchgate.net These calculations provide a set of harmonic vibrational modes. To improve the agreement with experimental spectra, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net Key vibrational modes for this compound that would be of interest include the stretching vibrations of the carboxylic acid O-H, the two C=O groups (keto and carboxylic acid), and the C-H bonds of the phenyl group and the aliphatic backbone.

Table 1: Predicted Spectroscopic Data (Illustrative)

| Parameter | Predicted Value Range | Associated Functional Group |

| ¹H NMR Chemical Shift (ppm) | 7.2 - 7.5 | Phenyl group protons |

| ¹H NMR Chemical Shift (ppm) | 4.5 - 5.0 | Methine proton (CH) |

| ¹³C NMR Chemical Shift (ppm) | 190 - 200 | Keto carbonyl carbon |

| ¹³C NMR Chemical Shift (ppm) | 165 - 175 | Carboxylic acid carbonyl carbon |

| IR Frequency (cm⁻¹) | 3000 - 3300 | O-H stretch (carboxylic acid) |

| IR Frequency (cm⁻¹) | 1700 - 1750 | C=O stretch (keto) |

| IR Frequency (cm⁻¹) | 1680 - 1720 | C=O stretch (carboxylic acid) |

Note: The values in this table are illustrative and represent typical ranges for the functional groups present in this compound. Actual predicted values would depend on the specific computational method and basis set used.

Computational Approaches to Enzyme-Substrate Interactions (non-clinical docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking studies can be employed to investigate its potential interactions with various enzymes, providing insights into its possible biological roles or mechanisms of action.

Given its structure as an α-keto acid, relevant protein targets for docking studies would include enzymes involved in central carbon metabolism. Two such enzymes are lactate (B86563) dehydrogenase (LDH) and components of the pyruvate (B1213749) dehydrogenase complex (PDHC). researchgate.netsemanticscholar.orgnih.govnih.gov LDH catalyzes the interconversion of pyruvate and lactate, and its inhibition is a target in some therapeutic areas. semanticscholar.orgnih.gov The PDHC is a key multi-enzyme complex that links glycolysis to the citric acid cycle. nih.govoncotarget.com Phenylbutyrate, a structurally related compound, has been shown to interact with pyruvate dehydrogenase kinases (PDKs), which regulate the activity of the PDHC. researchgate.net

A typical molecular docking workflow for this compound would involve the following steps:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and its energy minimized. The crystal structure of the target enzyme (e.g., human LDH or a component of the PDHC) would be obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands might be removed, and hydrogen atoms would be added to the protein structure.

Binding Site Identification: The active site or a potential allosteric binding site on the enzyme would be defined. This can be based on the location of a known substrate or inhibitor in the crystal structure or predicted using computational tools.

Docking Simulation: A docking algorithm would be used to systematically sample different conformations and orientations of this compound within the defined binding site.

Scoring and Analysis: The resulting poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the enzyme.

These computational studies can generate hypotheses about how this compound might bind to and potentially modulate the activity of specific enzymes.

Table 2: Potential Enzyme Targets for Docking Studies

| Enzyme | Potential Role in Metabolism | Rationale for Docking Study |

| Lactate Dehydrogenase (LDH) | Catalyzes the conversion of pyruvate to lactate. | α-keto acids are known to interact with LDH. semanticscholar.orgnih.gov |

| Pyruvate Dehydrogenase Kinase (PDK) | Regulates the activity of the pyruvate dehydrogenase complex. | Structural similarity to phenylbutyrate, a known PDK inhibitor. researchgate.net |

Biochemical and Enzymatic Transformations Involving 2 Oxo 3 Phenylbutanoic Acid

Enzymatic Synthesis of 2-Oxo-3-phenylbutanoic Acid and Related α-Keto Acids (in vitro)

The enzymatic production of this compound and similar α-keto acids can be achieved through several enzymatic pathways, primarily catalyzed by aminotransferases and dehydrogenases. These enzymes offer high specificity and efficiency under mild reaction conditions.

Aminotransferases, also known as transaminases, are pyridoxal-5'-phosphate (P5'P) dependent enzymes that catalyze the transfer of an amino group from an amino acid to an α-keto acid. nih.gov This reversible reaction is a key step in the biosynthesis and degradation of amino acids. wikipedia.org

Tyrosine aminotransferases (TATs) are known for their activity on aromatic amino acids. wikipedia.org For instance, TAT from Leishmania donovani exhibits broad substrate specificity, catalyzing the transamination of various aromatic amino acids. nih.gov Studies on mouse tyrosine aminotransferase have shown that it can utilize L-phenylalanine as an amino group donor, leading to the formation of its corresponding α-keto acid, phenylpyruvic acid, an isomer of this compound. nih.gov Similarly, aspartate aminotransferase (AST) catalyzes the reversible transamination between aspartate and α-ketoglutarate to form oxaloacetate and glutamate, and it is a key enzyme in amino acid metabolism. wikipedia.org The general reaction mechanism involves the transfer of the amino group from the amino acid to the P5'P cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the α-keto acid. The PMP then transfers the amino group to the acceptor α-keto acid. nih.gov This enzymatic route represents a potential pathway for the synthesis of this compound from its corresponding amino acid, 3-phenylalanine.

Amino acid dehydrogenases catalyze the reversible oxidative deamination of amino acids to their corresponding α-keto acids, utilizing NAD⁺ or NADP⁺ as a cofactor. researchgate.net Phenylalanine dehydrogenase (PheDH), for example, is known to catalyze the reductive amination of 2-oxo-4-phenylbutanoic acid to L-homophenylalanine. researchgate.net Given the reversibility of this reaction, PheDH can also catalyze the oxidative deamination of phenylalanine and its analogues to produce the corresponding α-keto acids.

A study on L-phenylalanine oxidase from Pseudomonas sp. P-501 demonstrated the conversion of L-phenylalanine and other L-amino acids into their corresponding α-keto acids with the consumption of oxygen and the formation of ammonia (B1221849) and hydrogen peroxide. nih.gov This highlights the potential of oxidase- and dehydrogenase-mediated reactions for the synthesis of this compound from 3-phenylalanine.

Enzymatic Reduction and Derivatization of this compound (in vitro)

The carbonyl group of this compound is a key functional group that can undergo various enzymatic transformations, most notably stereoselective reduction to form chiral hydroxy acids.

The enzymatic reduction of α-keto acids and their esters is a well-established method for the synthesis of optically pure α-hydroxy acids, which are valuable chiral building blocks for the pharmaceutical industry. Various microorganisms have been shown to effectively reduce derivatives of this compound, such as ethyl 2-oxo-4-phenylbutanoate, to the corresponding chiral hydroxy esters with high enantioselectivity.

Table 1: Microbial Reduction of Ethyl 2-oxo-4-phenylbutanoate

| Microorganism | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Ethyl 2-oxo-4-phenylbutanoate | (S)-(+)-2-hydroxy-4-phenylbutanoate | >90 | >92 |

| Dekera sp. | Ethyl 2-oxo-4-phenylbutanoate | (S)-(+)-2-hydroxy-4-phenylbutanoate | >90 | >92 |

| Kluyveromyces marxianus | Ethyl 2-oxo-4-phenylbutanoate | (R)-(+)-2-hydroxy-4-phenylbutanoate | >90 | 32 |

| Candida boidinii CIOC21 | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | - | 99 |

These examples demonstrate the potential for producing both (R)- and (S)- enantiomers of the corresponding hydroxy acid through the selection of an appropriate biocatalyst. researchgate.net